![molecular formula C12H17NO5S B7646331 (2S)-2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]propanoic acid](/img/structure/B7646331.png)
(2S)-2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]propanoic acid, also known as MSMA, is a synthetic compound that has been widely used in scientific research. MSMA belongs to the class of sulfonamide compounds and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
(2S)-2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]propanoic acid acts as an agonist for TRPM8 and TRPA1 channels, which are expressed in sensory neurons. Upon activation, these channels allow the influx of calcium ions into the cell, leading to the depolarization of the membrane potential and the generation of action potentials. This activation results in the sensation of cold and menthol for TRPM8 and the sensation of chemical and mechanical stimuli for TRPA1.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce the release of neurotransmitters, such as glutamate and substance P, from sensory neurons. Additionally, this compound has been found to activate the sympathetic nervous system, resulting in an increase in heart rate and blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2S)-2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]propanoic acid in lab experiments is its selectivity for TRPM8 and TRPA1 channels. This selectivity allows researchers to study the function of these channels specifically without affecting other ion channels. However, one limitation of using this compound is its potential toxicity. This compound has been found to be toxic to some cell types, and caution should be taken when using it in experiments.
Direcciones Futuras
In the future, (2S)-2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]propanoic acid could be used to study the role of TRPM8 and TRPA1 channels in various physiological processes, such as pain sensation and thermoregulation. Additionally, this compound could be used to develop new drugs that target these channels for the treatment of pain and other sensory disorders. Furthermore, the synthesis of this compound analogs could lead to the discovery of new compounds with improved selectivity and reduced toxicity.
Métodos De Síntesis
(2S)-2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]propanoic acid can be synthesized by the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with (S)-2-amino-3-methylbutanoic acid in the presence of a base. The reaction yields this compound as a white solid with a melting point of 143-144°C.
Aplicaciones Científicas De Investigación
(2S)-2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]propanoic acid has been used in scientific research as a tool to study the function of ion channels, particularly the transient receptor potential (TRP) channels. TRP channels are a group of ion channels that play a crucial role in various physiological processes, including pain sensation, temperature sensation, and vision. This compound has been found to selectively activate TRPM8, a cold and menthol receptor, and TRPA1, a chemical and mechanical receptor. By activating these channels, this compound can be used to study their function and investigate their role in various physiological processes.
Propiedades
IUPAC Name |
(2S)-2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S/c1-8-5-6-10(18-4)11(7-8)19(16,17)13(3)9(2)12(14)15/h5-7,9H,1-4H3,(H,14,15)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEVWXHBUAHIMV-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(C)C(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(C)[C@@H](C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

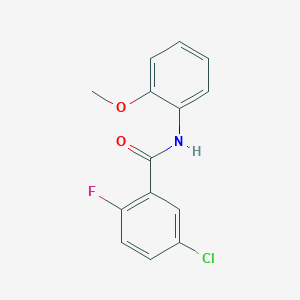
![1-[(4-Methylsulfanylphenyl)methyl]quinoxalin-2-one](/img/structure/B7646266.png)

![4-[[4-(dimethylamino)benzoyl]amino]-N-methylbenzamide](/img/structure/B7646276.png)
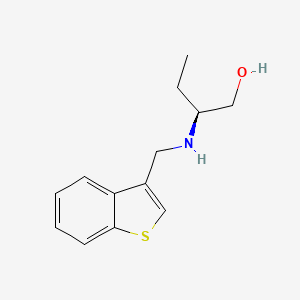

![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] thiophene-2-carboxylate](/img/structure/B7646299.png)
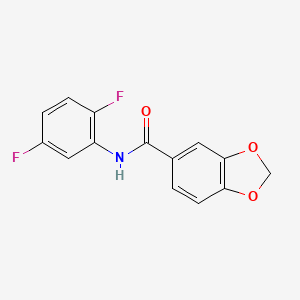

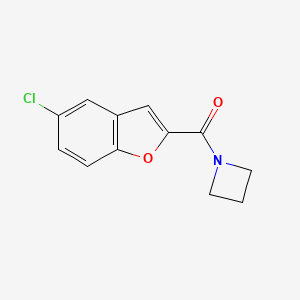
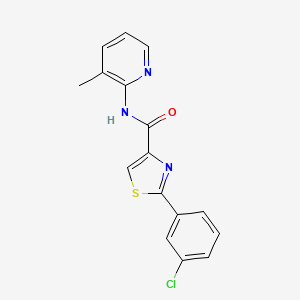
![1-[2-(Trifluoromethyl)quinazolin-4-yl]piperidin-4-one](/img/structure/B7646343.png)
![1-benzyl-N-[4-(pyridin-4-ylmethyl)phenyl]piperidine-4-carboxamide](/img/structure/B7646351.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide](/img/structure/B7646364.png)